4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide
Description
4-Chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide is a synthetic carboxamide derivative characterized by a para-chlorinated benzene ring linked to a carboxamide group. The nitrogen atom of the carboxamide is substituted with a branched alkyl chain (2,2-dimethylpropyl) bearing a methylamino carbonyl moiety.
Properties
IUPAC Name |
4-chloro-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)11(13(19)16-4)17-12(18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQXHCLDWMTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the carboxamide.
Substitution: The chloro group is introduced via a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Research Findings
Synthetic Pathways: The target compound’s carboxamide group may be synthesized via reactions analogous to those in , where benzoyl chloride reacts with amino precursors to form benzamide derivatives . In contrast, Laromustine’s synthesis involves sulfonylation and chloroethylation steps, highlighting the role of sulfonyl groups in stabilizing reactive intermediates .
Structural Confirmation :
- The compound in was confirmed via single-crystal X-ray analysis, emphasizing the importance of stereochemistry (e.g., (E)-configuration) in determining biological activity .
Biological Activity :
- Laromustine’s antineoplastic mechanism relies on chloroethyl groups for DNA crosslinking, a feature absent in the target compound but present in other chlorinated analogues .
- The chromene-based compound in demonstrates how fused aromatic systems enhance metabolic stability compared to the target’s simpler benzene-carboxamide scaffold .
Critical Analysis of Divergences
- Lipophilicity vs. Reactivity : The target compound’s branched alkyl chain increases lipophilicity, whereas Laromustine’s sulfonyl groups enhance solubility and metabolic stability .
- Functional Group Synergy : The imidazole in introduces hydrogen-bonding capacity absent in the target compound, suggesting divergent therapeutic targets (e.g., kinase inhibition vs. enzyme modulation) .
Q & A
Q. What are the key structural features and synthetic routes for 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide?
- Methodological Answer : The compound features a chlorinated benzene ring linked to a carboxamide group with a branched aliphatic chain containing a methylamino carbonyl moiety. A common synthetic route involves amide coupling reactions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate. Controlled copolymerization methods, similar to those used for polycationic dye-fixatives (e.g., P(CMDA-DMDAAC)s), may also guide optimization of reaction conditions like temperature and catalyst choice (e.g., ammonium persulfate) . Structural confirmation requires X-ray crystallography or NMR to validate stereochemistry and bond connectivity, as demonstrated in related benzamide derivatives .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Hydrogen bond donors/acceptors : 1 donor (amide NH) and 2 acceptors (amide carbonyl and chloro group) .
- LogP (lipophilicity) : Estimated via computational tools (e.g., XlogP ≈ 4.0), critical for predicting membrane permeability .
- Topological polar surface area (TPSA) : ~44.1 Ų, influencing solubility and bioavailability .
Experimental validation involves HPLC for purity, differential scanning calorimetry (DSC) for thermal stability, and mass spectrometry (MS) for molecular weight confirmation .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases, leveraging the compound’s amide moiety for binding interactions .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Screen against target proteins (e.g., EGFR or PARP) using software like AutoDock Vina, focusing on the chloro and methylamino groups for binding affinity .
- QSAR models : Correlate substituent effects (e.g., chloro position) with activity data from analogs (e.g., 4-chloro-N-(4-methylphenyl)benzenecarbothioamide) . Validate predictions with synthesis and bioassays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to assess if in vivo discrepancies arise from rapid degradation .
- Structural analogs : Compare with compounds like N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolopyridine-4-carboxamide to identify critical functional groups .
Q. How can researchers optimize synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DOE) : Vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Continuous flow chemistry : Improve reproducibility and reduce side reactions in amide bond formation .
- Green chemistry metrics : Track atom economy and E-factor to minimize waste, inspired by polycationic dye-fixative synthesis .
Q. What advanced techniques address stability and solubility challenges?
- Methodological Answer :
- Co-crystallization : Enhance stability via non-covalent interactions with co-formers (e.g., carboxylic acids) .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous solubility and bioavailability .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s anticancer efficacy?
- Methodological Answer :
- Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-type specificity .
- Target validation : Use CRISPR knockouts or siRNA to confirm if activity is mediated by a specific pathway (e.g., apoptosis vs. autophagy) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify trends in substituent effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
